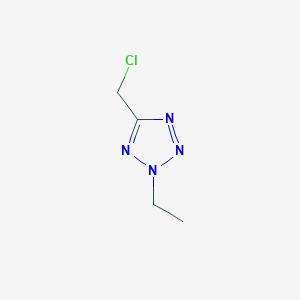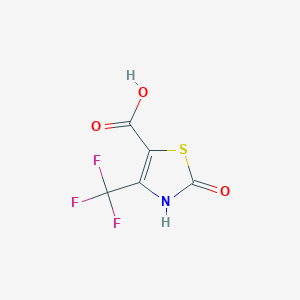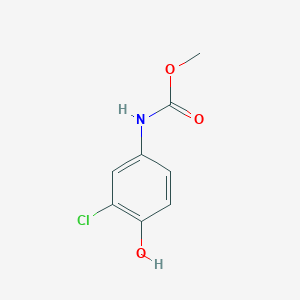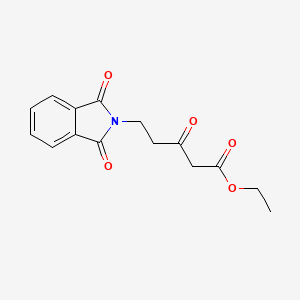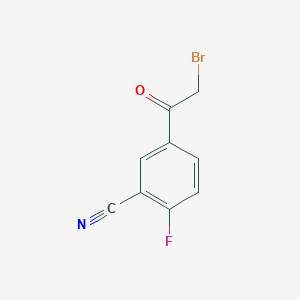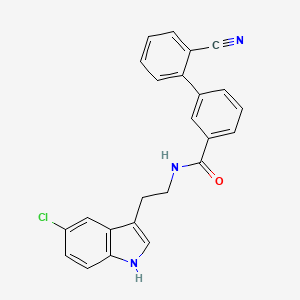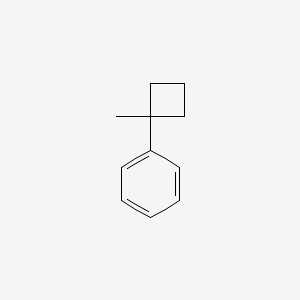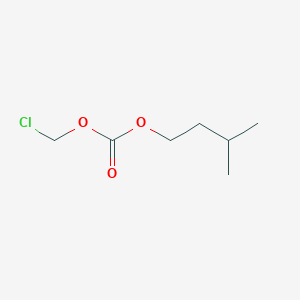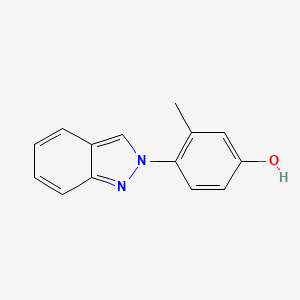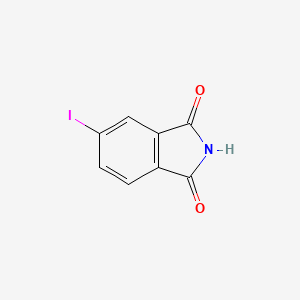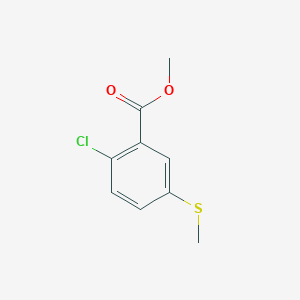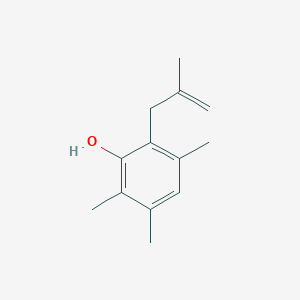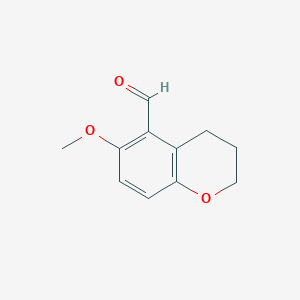
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde
描述
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of benzopyran, featuring a methoxy group at the 6th position and a carboxaldehyde group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2H-chromen-5-ol with a suitable oxidizing agent to introduce the carboxaldehyde group at the 5th position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Methoxy-3,4-dihydrobenzopyran-5-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydrobenzopyran-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy group may enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but with a nitrogen atom in the ring, used in diabetes treatment.
6-Methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde: Similar structure with the carboxaldehyde group at the 7th position.
Uniqueness
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group and an aldehyde group in the benzopyran framework makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-10-4-5-11-8(9(10)7-12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
DYWNJSKFOPLHPB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)OCCC2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
